molecular formula C10H6Cl2N2 B3751020 2-(3,4-dichlorophenyl)pyrazine

2-(3,4-dichlorophenyl)pyrazine

Cat. No.: B3751020
M. Wt: 225.07 g/mol
InChI Key: LMKCKLHDJRAHMG-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)pyrazine is a heterocyclic aromatic compound featuring a pyrazine ring substituted at the 2-position with a 3,4-dichlorophenyl group. Its molecular formula is C₁₀H₆Cl₂N₂, with a molecular weight of 225.08 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazine derivatives, particularly in modulating receptor binding and metabolic stability .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKCKLHDJRAHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives with Varied Substituents

2-Chloro-3,5-diphenylpyrazine
  • Molecular Formula : C₁₆H₁₁ClN₂
  • Key Features : Chlorine at position 2 and phenyl groups at positions 3 and 5.
  • Comparison: The absence of a dichlorophenyl group reduces electron-withdrawing effects compared to 2-(3,4-dichlorophenyl)pyrazine.
5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
  • Molecular Formula : C₁₀H₅ClN₄O
  • Key Features : Fused oxadiazole-pyrazine system with a 4-chlorophenyl group.
  • Comparison: The fused oxadiazole ring enhances electron deficiency, increasing reactivity toward nucleophilic attack. However, the 4-chlorophenyl group (vs.

Heterocyclic Compounds with 3,4-Dichlorophenyl Groups

Ethyl 2-[2-(3,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetate
  • Molecular Formula: C₁₃H₁₁Cl₂NO₂S
  • Key Features : Thiazole ring with a 3,4-dichlorophenyl substituent.
  • Comparison : The thiazole’s sulfur atom introduces polarizability and hydrogen-bonding capacity, contrasting with the pyrazine’s nitrogen-rich structure. This compound’s ester group enhances metabolic susceptibility compared to the parent pyrazine .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • Molecular Formula : C₂₃H₂₀Cl₂N₄S
  • Key Features: Piperazine and thienopyrimidine moieties with 3,4-dichlorophenyl.
  • Comparison: The piperazine ring improves water solubility, while the thienopyrimidine system allows for extended π-conjugation. The dichlorophenyl group here enhances sigma receptor binding, a property shared with 2-(3,4-dichlorophenyl)pyrazine in receptor modulation studies .

Piperazine Derivatives

1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine
  • Molecular Formula : C₁₃H₁₇Cl₂N₃
  • Key Features : Ethyl-linked 3,4-dichlorophenyl group to a methylpiperazine.
  • Comparison : The ethyl spacer increases conformational flexibility, aiding in receptor interactions. This compound acts as a sigma receptor antagonist, suggesting that the dichlorophenyl group in 2-(3,4-dichlorophenyl)pyrazine may similarly influence receptor binding .

Data Table: Key Properties and Bioactivities

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
2-(3,4-Dichlorophenyl)pyrazine C₁₀H₆Cl₂N₂ 225.08 Pyrazine, 3,4-dichlorophenyl Sigma receptor modulation (predicted)
2-Chloro-3,5-diphenylpyrazine C₁₆H₁₁ClN₂ 266.73 Pyrazine, 2-Cl, 3,5-phenyl Cardiovascular applications
Ethyl 2-[2-(3,4-DCP)-thiazolyl]acetate C₁₃H₁₁Cl₂NO₂S 324.20 Thiazole, ester Antibacterial, reactive intermediates
4-[4-(3,4-DCP)piperazinyl]thienopyrimidine C₂₃H₂₀Cl₂N₄S 471.40 Thienopyrimidine, piperazine Neuroprotective, sigma-1 agonist

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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